molecular formula C10H6Cl2N2O B1336965 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 887407-89-8

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1336965
M. Wt: 241.07 g/mol
InChI Key: JWIFLTDLSUPDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds . Similarly, other research has focused on synthesizing related compounds, such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, also via the Vilsmeier-Haack reaction . These methods highlight the versatility of the Vilsmeier-Haack reagent in synthesizing various pyrazole aldehydes.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. X-ray crystallography has been used to determine the structure of these compounds, revealing details such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the specific angles between different phenyl rings and the pyrazole core . The optimized molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecules .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is another area of interest. The introduction of various substituents can lead to different chemical behaviors and potential applications. For example, the reaction of pyrazole carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . These reactions demonstrate the potential of pyrazole derivatives to participate in the synthesis of more complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized in several studies. Photophysical properties, such as emission spectra and quantum yields, have been investigated in different solvents, revealing the solvatochromic behavior of these compounds . Additionally, molecular docking studies suggest that certain functional groups, like the fluorine atom and the carbonyl group, are crucial for binding, indicating the potential for these compounds to exhibit biological activities such as phosphodiesterase inhibition .

Scientific Research Applications

Anticonvulsant and Analgesic Applications

  • New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and tested for anticonvulsant and analgesic activities. Several of these compounds displayed potent anticonvulsant activity and significant analgesic activity without toxicity, highlighting their potential in pharmacological research (Viveka et al., 2015).

Crystal Structures and Synthesis

  • Studies on the synthesis and crystal structures of various pyrazole compounds, including those similar to 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, were conducted. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and drug design (Loh et al., 2013).

Antimicrobial Activity

  • Research on pyrazole-4-carbaldehyde derivatives with a 2,4-dichloro phenyl moiety has shown promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Chandrashekhar et al., 2013).

Antioxidant and Anti-inflammatory Activity

  • A study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities. Some compounds exhibited significant activities, suggesting their potential therapeutic applications (Sudha et al., 2021).

Novel Synthesis Techniques

  • Research on the efficient synthesis of multifluorinated pyrazolone-5-one derivatives, including 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one, has been reported. These techniques emphasize eco-friendly conditions and have implications in green chemistry (Gadakh et al., 2010).

New Compound Synthesis

  • A new compound synthesized via a three-component reaction involving 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was characterized, offering insights into new chemical synthesis routes (Viveka et al., 2012).

Advanced Materials Research

  • The synthesis of novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted pyridine-3-carbonitriles was explored, which is significant for the development of advanced materials and nanotechnology (Khalifa et al., 2017).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, modifications that could be made to its structure to enhance its properties, or new methods for its synthesis.


Each of these sections would be based on a thorough review of the scientific literature, and all relevant papers would be analyzed and cited appropriately. The information would be presented in a clear, concise paragraph format, with a subheading for each section.


Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have a specific compound or class of compounds in mind, I would recommend conducting a literature search to find the most up-to-date and relevant information.


properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFLTDLSUPDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND Jayanna, HM Vagdevi, JC Dharshan… - Medicinal Chemistry …, 2013 - Springer
Condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole 3 with different aromatic acetophenones in methanol using catalytic amount of glacial acetic acid afforded the corresponding …
Number of citations: 35 link.springer.com

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